クロコルタロンカプロエート
概要
説明
クロコルチロンカプロエートは、主にその抗炎症および抗掻痒作用のために使用される合成コルチコステロイドエステルです。 これは、中程度の効力のコルチコステロイドであるクロコルチロンの誘導体であり、皮膚炎や湿疹などのさまざまな皮膚の状態を治療するために、外用剤として頻繁に使用されます .
科学的研究の応用
クロコルチロンカプロエートは、科学研究において幅広い用途を持っています。
化学: コルチコステロイドとその誘導体の反応性を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと炎症経路への影響について調査されています。
医学: 炎症性皮膚疾患の局所治療の開発に使用されます。
作用機序
クロコルチロンカプロエートは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することによって作用を発揮します。この結合は、受容体-リガンド複合体の核への移行を誘導し、そこで特定のDNA配列と相互作用して、抗炎症タンパク質の転写を調節します。 この化合物は、アラキドン酸の放出を阻害し、アラキドン酸はプロスタグランジンやロイコトリエンなどのプロ炎症性メディエーターの前駆体です .
生化学分析
Biochemical Properties
Clocortolone Caproate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions by inhibiting the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from membrane phospholipids . This inhibition leads to a decrease in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, Clocortolone Caproate induces the production of lipocortins, which further suppresses the inflammatory response .
Cellular Effects
Clocortolone Caproate exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Clocortolone Caproate binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus and regulates the transcription of target genes . This regulation results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins, thereby reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of Clocortolone Caproate involves its binding to glucocorticoid receptors, which then translocate to the cell nucleus and interact with specific DNA sequences to modulate gene expression . These proteins inhibit the release of arachidonic acid, thereby reducing the production of inflammatory mediators such as prostaglandins and leukotrienes . Additionally, Clocortolone Caproate can inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clocortolone Caproate have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur with prolonged exposure to light and heat . Long-term studies have shown that Clocortolone Caproate maintains its anti-inflammatory effects over extended periods, although continuous use may lead to skin thinning and other adverse effects . In vitro and in vivo studies have demonstrated that the compound’s efficacy remains consistent with short-term applications .
Dosage Effects in Animal Models
The effects of Clocortolone Caproate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, Clocortolone Caproate can cause systemic toxicity, including adrenal suppression and metabolic disturbances . Threshold effects have been observed, where increasing the dosage beyond a certain point does not proportionally enhance the therapeutic benefits but increases the risk of adverse effects .
Metabolic Pathways
Clocortolone Caproate is involved in several metabolic pathways, primarily in the liver. It undergoes extensive metabolism by hepatic enzymes, including cytochrome P450 isoforms . The compound is converted into inactive metabolites, which are then excreted via the kidneys . The metabolic pathways of Clocortolone Caproate also involve conjugation reactions, such as glucuronidation and sulfation, which enhance its solubility and facilitate excretion .
Transport and Distribution
Clocortolone Caproate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which aids in its distribution throughout the body . The compound’s localization and accumulation are influenced by its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets . Transporters and binding proteins, such as albumin, play a role in its distribution and bioavailability .
Subcellular Localization
The subcellular localization of Clocortolone Caproate is primarily within the cytoplasm and nucleus . Upon entering the cell, the compound binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus . In the nucleus, Clocortolone Caproate modulates gene expression by interacting with specific DNA sequences . Post-translational modifications, such as phosphorylation, can influence its activity and localization within the cell .
準備方法
合成経路と反応条件
クロコルチロンカプロエートは、クロコルチロンとカプロン酸のエステル化によって合成されます。この反応は通常、エステル結合の形成を促進するために、ジシクロヘキシルカルボジイミド(DCC)などの脱水剤を使用します。 この反応は、無水条件下で行われ、エステルの加水分解を防ぎます .
工業的製造方法
工業的な環境では、クロコルチロンカプロエートは、適切な触媒の存在下で、クロコルチロンとカプロン酸を反応させることによって製造されます。 反応混合物は、次に再結晶またはクロマトグラフィーなどの技術を使用して精製され、純粋な化合物が得られます .
化学反応の分析
反応の種類
クロコルチロンカプロエートは、次のようないくつかの種類の化学反応を起こします。
酸化: クロコルチロンカプロエート中のヒドロキシル基は、酸化されてケトンまたはカルボン酸を形成する可能性があります。
還元: カルボニル基は、還元されてアルコールを形成する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
生成される主な生成物
酸化: ケトンまたはカルボン酸の形成。
還元: アルコールの形成。
置換: ハロゲン化誘導体の形成.
類似化合物との比較
類似化合物
クロコルチロンピバルエート: クロコルチロンのもう1つのエステル誘導体で、同様の治療目的で使用されます。
ヒドロコルチゾンブチレート: 同様の抗炎症特性を持つ中程度の効力のコルチコステロイド。
ベタメタゾンバレレート: 外用剤として使用される強力なコルチコステロイド
独自性
クロコルチロンカプロエートは、カプロン酸との特定のエステル化によって、その親油性と皮膚への浸透性が向上しているため、独特です。 この特性により、他のコルチコステロイドエステルに比べて、効果的な外用と長期作用が可能になります .
生物活性
Clocortolone caproate is a synthetic corticosteroid primarily used for its anti-inflammatory and antipruritic properties in dermatological conditions. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile, supported by relevant data and case studies.
Clocortolone caproate exerts its effects by binding to the glucocorticoid receptor, leading to the induction of lipocortins, which inhibit phospholipase A2. This inhibition reduces the release of arachidonic acid from membrane phospholipids, subsequently decreasing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. The overall result is a reduction in inflammation and immune response in affected tissues .
Pharmacokinetics
Upon topical application, clocortolone caproate is absorbed through the skin, with pharmacokinetic properties similar to systemically administered corticosteroids. The compound demonstrates moderate potency as a topical corticosteroid and is characterized by:
- Absorption : High lipid solubility enhances its penetration through the stratum corneum.
- Distribution : It is distributed effectively within the epidermal layers, achieving therapeutic concentrations at the site of application.
- Metabolism : Metabolized primarily in the liver with minimal systemic absorption when used topically .
Indications
Clocortolone caproate is indicated for various inflammatory skin conditions, including:
Case Studies
- Atopic Dermatitis : In a randomized controlled trial involving 109 patients with atopic dermatitis treated with clocortolone caproate 0.1% cream, significant improvement was noted compared to vehicle control at multiple time points (Days 4, 7, and 14). The study reported a good or excellent response in approximately 66% of patients treated with clocortolone .
- Safety Profile : A comprehensive analysis of clinical trials (n=559) indicated a low incidence of adverse effects associated with clocortolone caproate. Minor application-site reactions were noted, but no significant systemic side effects or evidence of hypothalamic-pituitary-adrenal (HPA) axis suppression were observed .
Comparative Efficacy
A meta-analysis comparing clocortolone caproate to other topical corticosteroids demonstrated that it ranks favorably among mid-potency corticosteroids. The following table summarizes its comparative efficacy against other treatments:
Treatment Type | Efficacy Rank | Adverse Effects |
---|---|---|
Clocortolone Caproate | Moderate | Low incidence |
Tacrolimus 0.1% | High | Moderate incidence |
Ruxolitinib 1.5% | High | Moderate incidence |
Mild TCS | Low | Higher incidence |
Safety Considerations
While clocortolone caproate is generally safe for short-term use, it is essential to monitor for potential side effects such as skin atrophy and systemic absorption when used over large areas or under occlusive dressings. Recommendations suggest limiting treatment duration to avoid complications .
特性
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClFO5/c1-5-6-7-8-24(34)35-15-22(32)25-16(2)11-18-19-13-21(30)20-12-17(31)9-10-27(20,4)28(19,29)23(33)14-26(18,25)3/h9-10,12,16,18-19,21,23,25,33H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,23+,25-,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTRTBFDFNRBQO-ANHDKODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClFO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964141 | |
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4891-71-8 | |
Record name | (6α,11β,16α)-9-Chloro-6-fluoro-11-hydroxy-16-methyl-21-[(1-oxohexyl)oxy]pregna-1,4-diene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4891-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clocortolone caproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004891718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clocortolone caproate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14653 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30964141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.194 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCORTOLONE CAPROATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871M9PSU7T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。